N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide
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Overview
Description
N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 4-ethoxy-3-methoxybenzaldehyde and pyridine-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction can be represented as follows:
4-ethoxy-3-methoxybenzaldehyde+pyridine-3-carbohydrazide→N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The hydrazone group can form stable complexes with metal ions, which may inhibit enzyme activity or alter receptor function . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-ethoxyphenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
Uniqueness
N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide is unique due to its specific structural features, such as the presence of both ethoxy and methoxy groups on the aromatic ring. These groups can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar hydrazones.
Properties
Molecular Formula |
C16H17N3O3 |
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Molecular Weight |
299.32 g/mol |
IUPAC Name |
N-[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C16H17N3O3/c1-3-22-14-7-6-12(9-15(14)21-2)10-18-19-16(20)13-5-4-8-17-11-13/h4-11H,3H2,1-2H3,(H,19,20)/b18-10+ |
InChI Key |
GSXHEONBWXPAMY-VCHYOVAHSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=N/NC(=O)C2=CN=CC=C2)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=NNC(=O)C2=CN=CC=C2)OC |
Origin of Product |
United States |
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